

Application Notes and Protocols for TMX-4153, a Selective PIP4K2C PROTAC Degradator

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Compound of Interest

Compound Name: TMX-4153

Cat. No.: B10861552

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental use of **TMX-4153**, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).

Introduction

TMX-4153 is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein PIP4K2C, leading to its ubiquitination and subsequent degradation by the proteasome.[1] PIP4K2C is a lipid kinase with emerging roles in immune modulation and autophagy.[2][3] Unlike traditional inhibitors, **TMX-4153** eliminates the target protein, providing a powerful tool to study the cellular functions of PIP4K2C. These protocols are designed for cell culture experiments to characterize the activity of **TMX-4153**.

Quantitative Data Summary

The following table summarizes the degradation potency of **TMX-4153** in different cell lines.

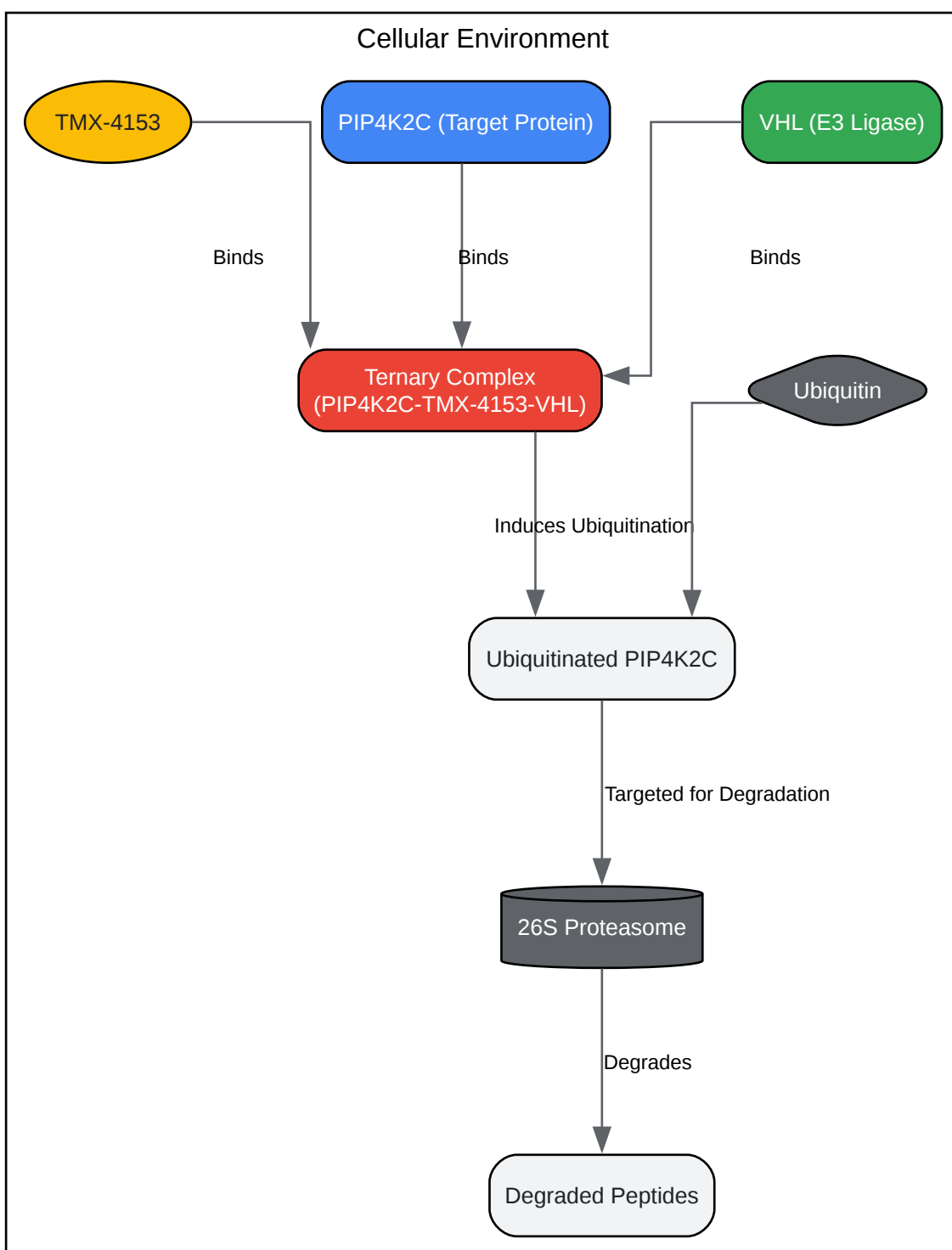
Cell Line	Target Protein	DC50 (nM)	Dmax (%)	Reference
MOLT4	PIP4K2C	24	>90	[1]
HAP1	PIP4K2C	361	Not Reported	[1]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Dmax: The maximum percentage of protein degradation achieved.

Signaling Pathways and Mechanism of Action

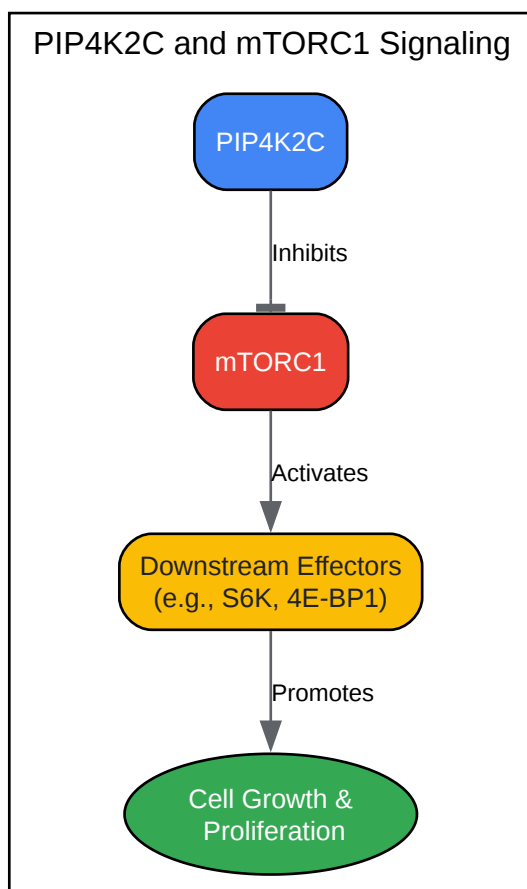
TMX-4153 operates through the PROTAC mechanism, hijacking the cell's ubiquitin-proteasome system. The diagram below illustrates the mechanism of **TMX-4153**-induced degradation of PIP4K2C.



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Caption: Mechanism of **TMX-4153** induced degradation of PIP4K2C.

PIP4K2C has been shown to play a role in regulating the mTORC1 signaling pathway.[4][5][6] Loss of PIP4K2C leads to hyperactivation of mTORC1 signaling. The following diagram depicts the involvement of PIP4K2C in this pathway.



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Caption: Simplified diagram of PIP4K2C's role in mTORC1 signaling.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of **TMX-4153** in cell culture.

Cell Culture

a. MOLT4 (Suspension Cells)

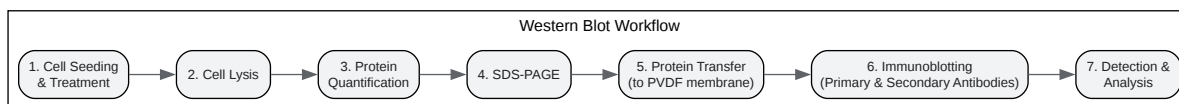
- Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Maintain cell density between 3×10^5 and 1×10^6 cells/mL. Dilute the cell suspension with fresh medium every 2-3 days to maintain this density.

b. HAP1 (Adherent Cells)

- Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells when they reach 70-80% confluency.
 - Aspirate the medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).
 - Add 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
 - Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.
 - Resuspend the cell pellet in fresh medium and plate at the desired density.

Western Blotting for PIP4K2C Degradation

This protocol is designed to quantify the degradation of PIP4K2C following treatment with **TMX-4153**.



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Caption: General workflow for Western Blot analysis.

a. Materials

- Cell lines (MOLT4 or HAP1)
- **TMX-4153** (stock solution in DMSO)
- DMSO (vehicle control)
- Complete growth medium
- 6-well plates
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against PIP4K2C
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

b. Protocol

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
 - Allow cells to adhere overnight (for HAP1 cells).
 - Treat cells with varying concentrations of **TMX-4153** (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 6, 12, 24 hours). Include a DMSO vehicle control.
- Cell Lysis:
 - After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
 - Add 100-200 μ L of ice-cold lysis buffer to each well and scrape the cells.
 - Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant to a new tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 μ g) per lane of an SDS-PAGE gel.
- Protein Transfer:
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against PIP4K2C overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
 - Quantify the band intensities and normalize the PIP4K2C signal to the loading control.

Cell Viability Assay

A cell viability assay can be used to assess the cytotoxic effects of PIP4K2C degradation. The CellTiter-Glo® Luminescent Cell Viability Assay is a suitable method.

a. Materials

- Cell lines (MOLT4 or HAP1)
- **TMX-4153**
- DMSO
- Complete growth medium
- White, opaque-walled 96-well plates
- CellTiter-Glo® Reagent

b. Protocol

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium.
- Compound Treatment:
 - Prepare serial dilutions of **TMX-4153** in culture medium.
 - Add the desired concentrations of **TMX-4153** to the wells. Include a DMSO vehicle control.
 - Incubate for the desired time period (e.g., 24, 48, 72 hours).
- Assay Procedure:
 - Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® Reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the DMSO-treated control cells.
 - Plot the results to determine the IC₅₀ value, if applicable.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the primary literature for **TMX-4153** for more specific experimental details. For research use only. Not for use in diagnostic procedures.

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